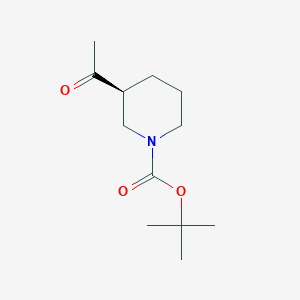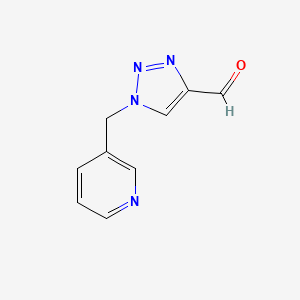
1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
“1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic compound that contains a pyridine ring and a 1,2,3-triazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a 1,2,3-triazole ring. These rings are likely connected by a methylene (-CH2-) group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and 1,2,3-triazole rings. Pyridine is a basic aromatic heterocycle, while 1,2,3-triazoles are generally stable but can participate in various reactions due to the presence of multiple nitrogen atoms .Aplicaciones Científicas De Investigación
Catalysis and Synthesis Applications
A study reported the synthesis of Schiff bases containing the indole core with derivatives of 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole, leading to the formation of complexes that were efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes. These complexes demonstrated significant catalytic activity due to their unique structural features (Singh et al., 2017).
Heterocyclic Chemistry
Research on heterocyclic chemistry demonstrated the utility of 1,2,3-triazole derivatives in the annulation of the pyridine ring, leading to new derivatives of [1,2,3]triazolo[4,5-b]pyridine. This work showcases the versatility of 1,2,3-triazole derivatives in synthesizing complex heterocyclic structures with potential applications in drug development and materials science (Syrota et al., 2020).
Antimicrobial and Biological Activities
Several studies have focused on the antimicrobial properties of 1,2,4-triazole derivatives, including those containing the pyridine unit. These compounds have been shown to exhibit antifungal and plant growth regulatory activities, highlighting their potential as agricultural chemicals or antimicrobial agents (Liu et al., 2007).
Corrosion Inhibition
Research into corrosion inhibition revealed that 1,2,3-triazole derivatives could serve as effective corrosion inhibitors for mild steel in acidic media. This application is critical in industrial settings where metal corrosion can lead to significant economic losses and safety hazards (Ma et al., 2017).
Antioxidant Properties
The synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and their evaluation for antioxidant and antiradical activities highlight the potential of these compounds in therapeutic applications, particularly in combating oxidative stress-related diseases (Bekircan et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-7-9-6-13(12-11-9)5-8-2-1-3-10-4-8/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEGAGKYCBSYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)
![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)
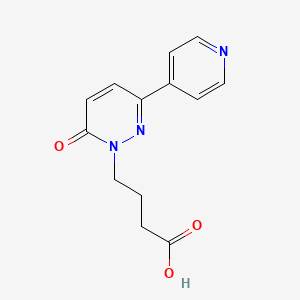
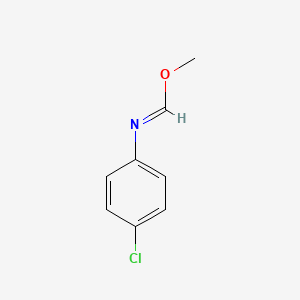
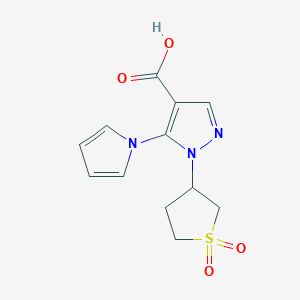

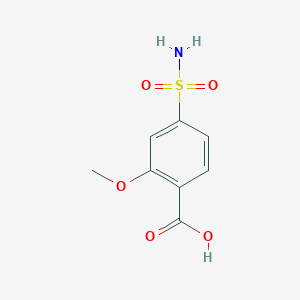

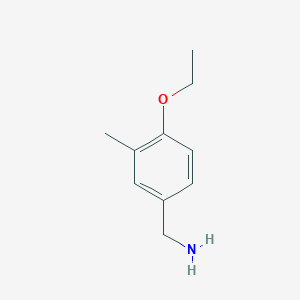
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1454586.png)
![Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B1454587.png)
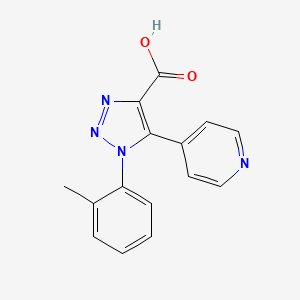
![N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1454594.png)
